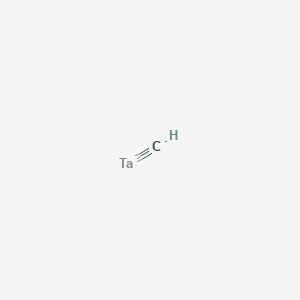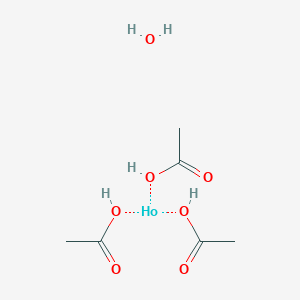
2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose is a complex carbohydrate derivative that plays a significant role in various biological processes. This compound is a type of glycoside, where a sugar molecule is bound to another functional group via a glycosidic bond.
Preparation Methods
The synthesis of 2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. One common synthetic route involves the use of methyl 2-acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranoside as an intermediate . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and efficiency .
Chemical Reactions Analysis
2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: The compound is studied for its role in cell signaling and recognition processes.
Industry: The compound is used in the production of various biochemical reagents and diagnostic tools.
Mechanism of Action
The mechanism of action of 2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose involves its interaction with specific molecular targets and pathways. It can bind to receptors on the surface of cells, triggering a cascade of biochemical reactions that lead to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose can be compared with other similar compounds, such as:
2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-galactopyranose: This compound has a similar structure but differs in the sugar moiety attached to the glycosidic bond.
2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-mannopyranose: Another similar compound with a different sugar moiety.
2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-xylopyranose: This compound also shares structural similarities but has a different sugar component.
The uniqueness of this compound lies in its specific sugar moiety and the biological activities it exhibits.
Properties
Molecular Formula |
C14H25NO10 |
|---|---|
Molecular Weight |
367.35 g/mol |
IUPAC Name |
N-[2,5-dihydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO10/c1-4-8(18)10(20)11(21)14(23-4)25-12-7(15-5(2)17)13(22)24-6(3-16)9(12)19/h4,6-14,16,18-22H,3H2,1-2H3,(H,15,17) |
InChI Key |
TUXVLTYUDHJDAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)O)NC(=O)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















